[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid
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Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyridazinone ring, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the pyridazinone ring. These rings are likely to contribute to the rigidity of the molecule and could influence its chemical reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic .Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-2-4-10(5-3-9)14-16-15(23-18-14)11-6-7-12(20)19(17-11)8-13(21)22/h2-5H,6-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHOKNOBMZWHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)CC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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